molecular formula C10H11F3N2 B8162928 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

Katalognummer: B8162928
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: ZRDCILNIFJJENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is a fluorinated aniline derivative featuring a 3-fluoro substituent on the aromatic ring and a 3,3-difluoropyrrolidine moiety at the para position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine atoms, which can enhance metabolic stability, solubility, and target binding affinity.

Eigenschaften

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCILNIFJJENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and ammonia or a primary amine.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Coupling with Aniline: The final step involves coupling the difluoropyrrolidine with 3-fluoroaniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Key Reaction Types

The compound undergoes several chemically significant reactions, primarily involving the amine group and fluorinated substituents:

Nucleophilic Substitution

The aniline amine group reacts with electrophilic reagents. For example, acylation reactions with carbamates or chloroformates are feasible, as demonstrated in related systems . Fluorination patterns may enhance the amine’s nucleophilicity due to electron withdrawal by fluorine atoms.

Fluorine Substitution

The pyrrolidine ring’s fluorine atoms may participate in substitution reactions under specific conditions. While direct evidence for this compound is limited, fluorinated piperidine derivatives often undergo nucleophilic aromatic substitution or dehydrofluorination.

Oxidation and Reduction

The amine group can be oxidized to nitroso or nitrate derivatives, while the pyrrolidine ring may undergo oxidation to form lactams. Reduction reactions could convert nitro groups (if present) back to amines .

Acylation of the Aniline Group

The primary amine reacts with electrophiles like phenyl chloroformate to form carbamates. A typical mechanism involves:

  • Deprotonation : The amine is deprotonated by a base (e.g., triethylamine) to form a nucleophile.

  • Electrophilic Attack : The nucleophilic amine attacks the carbonyl carbon of the electrophile.

  • Elimination : Formation of a carbamate with release of HCl .

Fluorine Substitution

Fluorine atoms on the pyrrolidine may act as leaving groups in nucleophilic aromatic substitution. For example:

  • Mechanism : A nucleophile replaces a fluorine atom via a two-step process (aromatic ring activation followed by substitution).

  • Conditions : Polar aprotic solvents (e.g., DMSO) and strong bases (e.g., KF) may facilitate such reactions .

Major Products

Reaction TypeReagents/ConditionsMajor Products
Acylation Phenyl chloroformate, Et₃N, DCMN-Phenylcarbamate derivatives
Oxidation KMnO₄, CrO₃, acidic/basic conditionsNitroso/nitrate derivatives
Fluorine Substitution Nucleophiles (e.g., amines), DMSOSubstituted pyrrolidine derivatives

Reaction Conditions

  • Acylation : Carried out at room temperature in dichloromethane (DCM) with triethylamine as a base .

  • Fluorination : Requires polar aprotic solvents (e.g., DMSO) and fluoride sources (e.g., KF) at elevated temperatures (170–175°C) .

  • Oxidation/Reduction : Acidic or basic conditions with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).

Wissenschaftliche Forschungsanwendungen

Overview

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is an organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and an aniline moiety, both substituted with fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, material science, and biological studies due to its potential applications and biological activities.

Medicinal Chemistry

One of the primary applications of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is in the development of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for synthesizing drugs targeting neurological disorders. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for developing selective inhibitors for various diseases.

Key Points:

  • Targeting Neurological Disorders: The compound has been explored for its potential in treating conditions such as schizophrenia and Parkinson's disease by modulating dopamine receptor activity .
  • Dipeptidyl Peptidase-IV Inhibition: Analogous compounds have shown promise as Dipeptidyl Peptidase-IV inhibitors, which are relevant in managing diabetes .

Material Science

In material science, 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is investigated for its electronic properties. Its unique structure makes it suitable for applications in organic semiconductors and advanced materials.

Applications:

  • Organic Electronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport .

Biological Studies

The compound serves as a valuable probe in biochemical assays, particularly in studying enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a significant focus in pharmacological research.

Research Findings:

  • Enzyme Inhibition: Studies indicate that similar compounds can inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways .
  • Antiviral Activity: Research demonstrates potential antiviral properties by affecting viral capsid assembly. For instance, it has been evaluated for its efficacy against hepatitis B virus (HBV) replication .
Biological Activity Findings
Inhibition of HBVEffective reduction of viral replication in vitro .
Anti-inflammatory EffectsDecreased airway hyperreactivity in asthma models .
Enzyme Interaction StudiesModulation of phosphodiesterases leading to altered cellular signaling .

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Hepatitis B Virus Study: This study evaluated the compound's effectiveness against HBV, showing significant inhibition of viral replication.
  • Inflammation Model: In animal models, related compounds demonstrated reduced inflammation markers and improved respiratory function.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have identified modifications that enhance biological activity. The introduction of fluorine atoms has been shown to significantly improve potency against specific targets such as viral enzymes and inflammatory mediators.

Wirkmechanismus

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in modulation of the target’s activity, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Diversity and Molecular Properties

The table below compares 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline with key analogs:

Compound Name Molecular Formula Molecular Weight Purity CAS Number Key Features Reference
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline (Target) C₁₀H₁₀F₃N₂* ~222.20* N/A N/A 3-fluoroaniline core; 3,3-difluoropyrrolidine para-substituent Inferred
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₁₁H₁₆FN₃ 221.22 95% 221198-99-8 Chloropyrazole substituent; higher nitrogen content
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 95% N/A Methoxy-linked methylpyrazole; oxygen-containing side chain
4-(4-Chlorophenoxy)-3-fluoroaniline C₁₂H₈ClFNO 251.65 N/A 946664-06-8 Chlorophenoxy group; ether linkage
3-Fluoroaniline C₆H₆FN 111.11 N/A 372-19-0 Simple mono-fluorinated aniline; minimal steric hindrance

Note: Values marked with * are inferred from analogous structures in the evidence.

Key Comparative Insights

Electronic Effects
  • Fluorine Substituents: The 3-fluoro group on the aniline ring (common to all except 3-fluoroaniline) enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions.
  • Chlorophenoxy vs. Difluoropyrrolidine: The chlorophenoxy group in 4-(4-chlorophenoxy)-3-fluoroaniline introduces a bulky, lipophilic substituent, whereas the difluoropyrrolidine in the target compound offers a balance of hydrophilicity and conformational rigidity .
Metabolic Stability
  • Evidence from CP-93,393 metabolism (a pyrimidine-containing drug) highlights that fluorinated groups reduce oxidative degradation. The difluoropyrrolidine in the target compound likely resists enzymatic cleavage compared to pyrimidine or pyrazole rings, as seen in 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline .
Physicochemical Properties
  • The target compound’s molecular weight (~222.20) positions it within the "drug-like" range (200–500 Da), comparable to analogs like 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline (221.22). Its fluorine content likely improves membrane permeability relative to non-fluorinated analogs .

Research and Application Context

  • Medicinal Chemistry : Fluorinated anilines are prevalent in kinase inhibitors and GPCR-targeted therapies. The difluoropyrrolidine moiety in the target compound may mimic cyclic amine pharmacophores, as seen in antidepressants or antipsychotics .
  • Supplier Data : lists suppliers for related difluoropyrrolidine derivatives, indicating industrial relevance as building blocks for bioactive molecules.

Biologische Aktivität

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety. This structural configuration is significant for its biological activity, particularly in targeting specific receptors or enzymes.

Research indicates that the compound may act on various biological pathways:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For example, selective PDE4 inhibitors have been associated with anti-inflammatory effects and improved respiratory function in preclinical models .
  • Antiviral Activity : The compound may exhibit antiviral properties by modulating viral capsid assembly. Analogous compounds have been reported to inhibit hepatitis B virus (HBV) replication through allosteric modulation of core protein assembly .

Biological Activity Data

The following table summarizes the biological activities and findings associated with 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline and related compounds:

Activity Description Reference
AntiviralModulates HBV capsid assembly; potential EC50 values in submicromolar range
Enzyme Inhibition (PDE4)Inhibits PDE4 activity; reduces inflammation in respiratory diseases
CytotoxicityLow cytotoxicity observed (>50 μM) in cell lines

Case Studies

Several studies have explored the biological effects of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline:

  • Hepatitis B Virus Study : A study evaluated the compound's efficacy in inhibiting HBV. Results indicated that it effectively reduced viral replication in vitro, demonstrating its potential as a therapeutic agent against HBV .
  • Inflammation Model : In an animal model of asthma, compounds structurally related to 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline were shown to decrease airway hyperreactivity and eosinophil infiltration, suggesting a promising avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been instrumental in identifying the optimal modifications that enhance the biological activity of similar compounds. The introduction of fluorine atoms has been noted to significantly improve potency against specific targets such as viral enzymes and inflammatory mediators .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-fluoroaniline derivatives and activated pyrrolidine intermediates. For example, fluorinated pyrrolidines (e.g., 3,3-difluoropyrrolidine) can react with 3-fluoro-4-nitroaniline under catalytic hydrogenation to reduce nitro groups post-coupling . Key factors include temperature control (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios to minimize side reactions like over-alkylation. Purity can be verified via HPLC with UV detection (λ = 254 nm) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :

  • NMR : 1^1H and 19^19F NMR are essential for confirming the substitution pattern of the pyrrolidine ring and fluorinated aromatic positions. The 19^19F NMR chemical shifts for the difluoropyrrolidine moiety typically appear between -120 to -140 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) using ESI+ mode confirms the molecular ion peak (e.g., [M+H]+ at m/z 243.1) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive. Storage in amber vials under inert gas (argon) at -20°C is recommended to prevent decomposition. Stability studies show <5% degradation over six months when stored properly. Degradation products include defluorinated derivatives and oxidized aniline species, detectable via TLC or LC-MS .

Q. What are the primary biochemical applications of this compound in academic research?

  • Methodological Answer : It serves as a precursor in kinase inhibitor development due to its fluorinated aromatic and pyrrolidine motifs, which enhance binding to ATP pockets (e.g., p38 MAP kinase studies). The 3-fluoroaniline group facilitates hydrogen bonding with active-site residues, while the difluoropyrrolidine improves metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from differences in nitro-group reduction efficiency or residual solvents. Systematic optimization involves:

  • DoE (Design of Experiments) : Varying Pd/C catalyst loading (1–5%) and hydrogen pressure (1–3 atm) during nitro reduction .
  • In-situ FTIR monitoring : To track nitro-group conversion and avoid over-reduction .
  • Post-synthesis purification : Use of flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to kinase domains (e.g., p38 MAPK). The difluoropyrrolidine’s conformation is critical for van der Waals interactions .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories, highlighting fluorine’s role in desolvation entropy .

Q. How can the compound’s regioselectivity be improved during functionalization reactions?

  • Methodological Answer :

  • Directing groups : Introducing temporary protecting groups (e.g., Boc on the aniline nitrogen) to steer electrophilic substitution to the para-fluorine position .
  • Metal-mediated catalysis : Pd-catalyzed C–H activation with ligands like BrettPhos enhances selectivity for pyrrolidine C-3 fluorination .

Q. What are the degradation pathways under physiological conditions, and how do they impact pharmacological studies?

  • Methodological Answer : In vitro studies (pH 7.4 buffer, 37°C) show hydrolysis of the pyrrolidine ring’s C-F bonds via nucleophilic attack by water, forming 3-fluoroaniline derivatives. LC-MS/MS identifies metabolites, requiring stability-enhanced analogs (e.g., replacing fluorine with trifluoromethyl groups) for in vivo applications .

Q. How does the compound’s fluorination pattern influence its pharmacokinetic properties?

  • Methodological Answer :

  • LogP : The difluoropyrrolidine increases hydrophobicity (calculated LogP = 2.1), enhancing membrane permeability but risking hepatic clearance .
  • Metabolic stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation; in vitro microsomal assays (human liver microsomes) show t½ > 60 min .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.